molecular formula C17H22N4O6S2 B12351076 S-(N-PhenylthiocarbaMoyl)-glutathione

S-(N-PhenylthiocarbaMoyl)-glutathione

Cat. No.: B12351076
M. Wt: 442.5 g/mol
InChI Key: NQZBCLPUEOETOQ-RYUDHWBXSA-N
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Description

S-(N-PhenylthiocarbaMoyl)-glutathione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular redox reactions and detoxification processes. The addition of the N-phenylthiocarbamoyl group to glutathione enhances its chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenylthiocarbaMoyl)-glutathione typically involves the reaction of glutathione with phenyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Glutathione+Phenyl isothiocyanateThis compound\text{Glutathione} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} Glutathione+Phenyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: S-(N-PhenylthiocarbaMoyl)-glutathione undergoes various chemical reactions, including:

    Oxidation: The thiol group in the glutathione moiety can be oxidized to form disulfides.

    Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.

    Substitution: The phenylthiocarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other thiol-based reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Regenerated thiol form of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(N-PhenylthiocarbaMoyl)-glutathione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in studying redox reactions and as a ligand in coordination chemistry.

    Biology: Investigated for its role in cellular detoxification and protection against oxidative stress.

    Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of materials with specific redox properties and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of S-(N-PhenylthiocarbaMoyl)-glutathione involves its interaction with cellular thiol groups and redox-active enzymes. The compound can modulate the redox state of cells by participating in thiol-disulfide exchange reactions. It targets pathways involved in oxidative stress response and detoxification, thereby protecting cells from damage caused by reactive oxygen species.

Comparison with Similar Compounds

  • N-Phenylthiocarbamoyl chitosan derivatives
  • N-(Methylthiocarbamoyl) chitosan
  • N-Phenylthiocarbamoyl fluoride

Comparison: S-(N-PhenylthiocarbaMoyl)-glutathione is unique due to its glutathione backbone, which imparts distinct redox properties and biological activity. Unlike other similar compounds, it can effectively participate in cellular redox reactions and provide protection against oxidative stress. Its structure allows for specific interactions with cellular targets, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C17H22N4O6S2

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(phenylcarbamothioylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H22N4O6S2/c18-11(16(26)27)6-7-13(22)21-12(15(25)19-8-14(23)24)9-29-17(28)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2,(H,19,25)(H,20,28)(H,21,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1

InChI Key

NQZBCLPUEOETOQ-RYUDHWBXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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